Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
Description
Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS: 103626-03-5) is a pyrazole derivative with the molecular formula C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol . The compound features a 1-methyl substituent on the pyrazole ring and an ethyl ester group at position 4. Safety data indicate hazards related to skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) .
Pyrazole derivatives are widely studied for their pharmaceutical and agrochemical applications, particularly due to their structural versatility and biological activities such as anti-inflammatory, antimicrobial, and neuroprotective effects .
Properties
IUPAC Name |
ethyl 2-methyl-5-oxo-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-9(2)8-6(5)10/h4H,3H2,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMNONDJOJDGQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576232 | |
| Record name | Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103626-03-5 | |
| Record name | Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of β-Keto Esters with Methylhydrazine
The most widely reported method involves cyclocondensation between β-keto esters and methylhydrazine. This one-pot reaction leverages the nucleophilic addition of hydrazine derivatives to diketones, followed by cyclization. For example, ethyl acetoacetate reacts with methylhydrazine under acidic or basic conditions to form the pyrazole ring .
Reaction Conditions
-
Reactants : Ethyl acetoacetate (1.0 equiv), methylhydrazine (1.2 equiv)
-
Solvent : Ethanol or acetic acid
-
Temperature : Reflux at 80–100°C
-
Time : 6–24 hours
-
Yield : 70–85%
Mechanistic Insights
The reaction proceeds via enolate formation, where the β-keto ester’s keto group attacks methylhydrazine, forming a hydrazone intermediate. Intramolecular cyclization eliminates water, yielding the pyrazole ring. The ester group at the 4-position and methyl group at the 1-position are incorporated during this step .
Optimization Data
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | Polar aprotic (e.g., DMF) | Increases rate by stabilizing intermediates |
| pH | Mildly acidic (pH 4–6) | Prevents side reactions |
| Hydrazine Stoichiometry | 1.2–1.5 equiv | Minimizes unreacted β-keto ester |
Alkylation of Pre-Formed Pyrazole Derivatives
An alternative route involves methylating a pre-synthesized pyrazole carboxylate. For instance, ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is treated with dimethyl carbonate (DMC) in the presence of a base .
Procedure
-
Starting Material : Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (1.0 equiv)
-
Methylating Agent : Dimethyl carbonate (2.0 equiv)
-
Base : Potassium carbonate (1.5 equiv)
-
Solvent : Diethylene glycol dimethyl ether
-
Temperature : 80–120°C
-
Time : 8–12 hours
-
Yield : 65–75%
Key Advantages
-
Avoids toxic methyl halides.
-
DMC acts as a green methylating agent, producing only CO₂ and methanol as byproducts .
Industrial-Scale Example
In a 100 g batch, 168 g of starting material, 179.4 g K₂CO₃, and 99 g DMC in diethylene glycol dimethyl ether yielded 1-methyl-3-ethyl-5-pyrazole carboxylate after 10 hours at 120°C . Subsequent chlorination or oxidation steps may adjust substituents, but this method’s simplicity makes it preferred for large-scale synthesis.
tert-Butoxide-Assisted Direct Coupling
A novel approach from recent literature utilizes potassium tert-butoxide to mediate C–C bond formation between esters and hydrazines . This method bypasses traditional cyclocondensation, offering higher regioselectivity.
Protocol
-
Reactants : Ethyl propiolate (1.0 equiv), methylhydrazine (1.1 equiv)
-
Base : Potassium tert-butoxide (2.0 equiv)
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 0°C to room temperature
-
Time : 2–4 hours
-
Yield : 80–90%
Mechanism
The base deprotonates the hydrazine, enhancing its nucleophilicity. The ester’s α-carbon then undergoes conjugate addition, followed by cyclization to form the pyrazole ring. This method avoids acidic conditions, reducing side products .
Comparative Data
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Cyclocondensation | 75 | 95 | 12 |
| Alkylation | 70 | 90 | 10 |
| tert-Butoxide Coupling | 85 | 98 | 3 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has the molecular formula and a molecular weight of approximately 170.17 g/mol. The compound features a pyrazole ring, which is significant in medicinal chemistry due to its biological activity.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Its derivatives exhibit various biological activities, including:
- Antitumor Activity : Some studies suggest that derivatives of this compound can inhibit cancer cell proliferation.
- Antimicrobial Properties : Research indicates effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
A notable study demonstrated that derivatives of pyrazole compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of:
- Fluorescent Chemo-sensors : These sensors are crucial for detecting specific chemical environments or biological markers.
- Corrosion Inhibitors : Pyrazole derivatives have been explored for their ability to protect metals from corrosion .
A recent advancement highlighted the synthesis of substituted pyrazoles using this compound as a precursor, demonstrating its utility in creating complex organic molecules .
Data Table: Applications Overview
Case Study 1: Antimicrobial Activity
A study conducted by Azeez et al. explored the antimicrobial efficacy of various derivatives derived from this compound. The results indicated that certain modifications significantly enhanced antibacterial activity against S. aureus and E. coli. The use of different solvents and catalysts was optimized to improve yield and efficiency during synthesis.
Case Study 2: Synthesis of Pyrazoles
In another study, researchers synthesized various substituted pyrazoles from this compound using a one-pot reaction method. This approach not only simplified the process but also yielded high purity products suitable for further applications in medicinal chemistry .
Mechanism of Action
The mechanism of action of ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its specific structure and functional groups. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with metal ions or to participate in hydrogen bonding interactions with biological macromolecules.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The substituent positions and functional groups on the pyrazole ring significantly influence physicochemical properties and biological activities. Key analogues include:
Key Observations :
Physical and Spectral Properties
Limited data are available for the target compound, but analogues provide insights:
Biological Activity
Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS No. 103626-03-5) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₂O₃ |
| Molecular Weight | 170.17 g/mol |
| Solubility | Very soluble (10.9 mg/ml) |
| Log S (ESOL) | -1.19 |
| Bioavailability Score | 0.55 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include cyclization processes, which are common for pyrazole derivatives. Recent advancements in synthetic methodologies have improved yields and purity levels, making it more accessible for biological evaluations .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. For example, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. One study reported IC₅₀ values for related compounds ranging from 54.65 μg/mL to over 2000 mg/kg in acute toxicity assessments .
Anticancer Properties
This compound has been evaluated for its anticancer properties against various cell lines. Research indicates that pyrazole derivatives exhibit cytotoxic effects against cancer cells such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For instance, related compounds have shown IC₅₀ values as low as 0.07 μM against HCT116 cell lines .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Pyrazole derivatives have exhibited activity against various bacterial strains and fungi, contributing to their classification as promising candidates for further development in antimicrobial therapies .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound and related compounds:
- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for COX inhibition. The most effective compounds showed significant anti-inflammatory effects comparable to standard drugs like diclofenac .
- Cytotoxicity Assessment : In vitro studies on various cancer cell lines demonstrated that certain pyrazole derivatives induced apoptosis with IC₅₀ values indicating potent anticancer activity .
- Antimicrobial Evaluation : Research indicated that some pyrazole derivatives exhibited broad-spectrum antimicrobial activity, making them suitable candidates for drug development .
Q & A
Q. What are the key steps for synthesizing Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate?
The compound can be synthesized via decarboxylative alkylation using ruthenium-based catalysts (e.g., Ru(dtbbpy)₃₂) in a mixed solvent system (DCE/HFIP). Starting materials include substituted pyrazole esters and acylating agents. Purification typically involves flash column chromatography, with yields optimized by controlling reaction time (20 hours) and stoichiometry (3:1 molar ratio of reactants) . For derivatives, microwave-assisted synthesis or alternative catalysts (e.g., Pd/C) may improve efficiency .
Q. Which spectroscopic techniques are essential for structural confirmation?
- ¹H/¹³C NMR : Assign peaks for the pyrazole ring (δ 6.32–8.61 ppm for aromatic protons), ester groups (δ 4.17–4.27 ppm for -OCH₂CH₃), and methyl substituents (δ 2.22–2.37 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1715 cm⁻¹ for esters, ~1666 cm⁻¹ for amides) and hydrogen-bonded NH groups (~3242 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELX programs for refinement .
Q. How to assess the compound’s stability under experimental conditions?
Conduct accelerated stability studies:
- Expose the compound to varied pH (2–12), temperatures (4°C to 60°C), and light conditions.
- Monitor degradation via HPLC-MS and compare retention times/intensity ratios over 14 days.
- Use DMSO-d₆ or CDCl₃ for NMR stability assays, tracking peak shifts or decomposition products .
Advanced Research Questions
Q. How to resolve discrepancies in NMR data caused by tautomerism or dynamic effects?
- Perform variable-temperature (VT) NMR (e.g., 25°C to 80°C) to identify exchange broadening from tautomeric equilibria.
- Use 2D NMR (COSY, NOESY) to map coupling networks and distinguish between keto-enol forms.
- Compare computed chemical shifts (DFT/B3LYP/6-31G**) with experimental data to validate assignments .
Q. What experimental strategies elucidate cross-talk between NF-κB, Nrf2, and Akt signaling pathways?
- In vitro models : Treat neuronal cells (e.g., SH-SY5Y) with the compound and pathway-specific inhibitors (e.g., BAY 11-7082 for NF-κB).
- Western blotting : Quantify phosphorylation levels of IκBα (NF-κB), Nrf2 nuclear translocation, and Akt activation (Ser473).
- ROS assays : Measure antioxidant response via Nrf2-dependent genes (HO-1, NQO1) using qRT-PCR .
Q. How to analyze hydrogen-bonding motifs in crystal structures for drug design?
- Use Mercury CSD 2.0 to visualize intermolecular interactions and generate graph-set notations (e.g., R₂²(8) rings).
- Compare packing motifs with related pyrazole derivatives to identify conserved H-bond donors/acceptors.
- Validate computational models (e.g., DFT) against experimental bond lengths/angles .
Q. What methodologies address low crystallinity in X-ray diffraction studies?
- Optimize crystallization solvents: Test mixed systems (e.g., EtOAc/hexane) or diffusion methods.
- Employ twin refinement in SHELXL for overlapping lattices, using HKLF 5 data format.
- For severe disorder, apply restraints to bond distances/angles and validate via R₁/Fourier residuals .
Data Analysis & Computational Approaches
Q. How to reconcile conflicting bioactivity data across cell lines?
- Perform dose-response assays (e.g., 0.1–100 µM) in multiple cell types (primary vs. immortalized).
- Use ANOVA with post-hoc tests (Tukey’s HSD) to assess statistical significance (p < 0.05).
- Normalize data to housekeeping genes/proteins and account for batch effects via Z-score transformation .
Q. Which in silico tools predict metabolic liabilities of pyrazole derivatives?
- ADMET Prediction : Use SwissADME to estimate bioavailability, CYP450 inhibition, and blood-brain barrier penetration.
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., Nrf2-Keap1) with GROMACS, analyzing RMSD/RMSF plots.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
Q. How to design SAR studies for enhancing neuroprotective efficacy?
- Synthesize analogs with modified substituents (e.g., -CF₃, -OCH₃) at positions 1 and 4 of the pyrazole ring.
- Test in vitro neuroprotection using H₂O₂-induced oxidative stress models and in vivo efficacy in rodent TBI models.
- Corrogate data with CoMFA/CoMSIA models to identify critical steric/electronic parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
